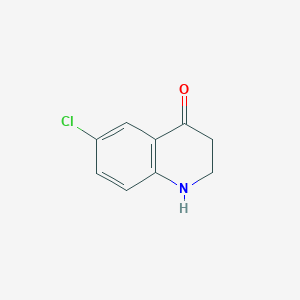

6-chloro-2,3-dihydroquinolin-4(1H)-one

Description

6-Chloro-2,3-dihydroquinolin-4(1H)-one (CAS: 21617-20-9) is a halogen-substituted dihydroquinolinone derivative. It is synthesized via halogenation of the quinolinone scaffold, as demonstrated in studies involving reactions of 2,3-dihydroquinolin-4(1H)-one with halogenating agents under controlled conditions . The compound is commercially available in high purity (97%) from suppliers such as Santa Cruz Biotechnology, with applications in pharmaceutical and biochemical research . Its structural framework—a partially saturated quinoline ring with a ketone group at position 4 and a chlorine substituent at position 6—confers unique physicochemical and biological properties.

Properties

IUPAC Name |

6-chloro-2,3-dihydro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-2,5,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYMBVUWQFWVSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C1=O)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90499808 | |

| Record name | 6-Chloro-2,3-dihydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21617-20-9 | |

| Record name | 6-Chloro-2,3-dihydro-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21617-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2,3-dihydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-1,2,3,4-tetrahydroquinolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2,3-dihydroquinolin-4(1H)-one can be achieved through various methods. One common approach involves the cyclization of 2-aminoacetophenone derivatives. For instance, the reaction of 2-amino-5-chlorobenzophenone with ethyl acetoacetate under acidic conditions can yield the desired compound. The reaction typically requires heating and the presence of a catalyst such as p-toluenesulfonic acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized versions of laboratory methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is often considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2,3-dihydroquinolin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 6-chloro-2,3-dihydroquinolin-4-ol.

Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: 6-chloro-2,3-dihydroquinolin-4-ol.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

6-Chloro-2,3-dihydroquinolin-4(1H)-one has shown promising results in medicinal chemistry, particularly in the development of anticancer agents. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a study reported that certain synthesized derivatives demonstrated IC50 values ranging from 0.33 to 4.87 µM against human cancer cell lines, indicating their potential as effective anticancer agents .

Table: Anticancer Activity of Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 18b | MCF-7 | 0.33 |

| 18d | HL-60 | 1.50 |

| 18e | A549 | 4.00 |

Antimicrobial Properties

The compound has been investigated for its antimicrobial properties as well. Studies have shown that derivatives of this compound exhibit broad-spectrum antibacterial activity against various pathogens. In vitro studies demonstrated significant inhibition of bacterial growth, suggesting potential applications in developing new antibiotics .

Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6.25 µg/mL |

| Escherichia coli | 12.5 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

Neuroprotective Effects

Recent research has also highlighted the neuroprotective potential of this compound. A derivative was shown to inhibit key enzymes associated with neurodegenerative diseases, such as acetylcholinesterase and monoamine oxidase, suggesting its potential for treating conditions like Alzheimer's disease .

Case Study 1: Anticancer Screening

In a comprehensive study conducted at the National Cancer Institute (NCI), several quinoline-based compounds, including those derived from this compound, were screened against a panel of human cancer cell lines. The results indicated that certain derivatives exhibited potent anticancer activity with favorable structure–activity relationships guiding further modifications for enhanced efficacy .

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy of synthesized quinoline derivatives against both Gram-positive and Gram-negative bacteria. The results demonstrated that compounds derived from this compound showed promising activity against resistant strains, indicating their potential as new therapeutic agents in combating antibiotic resistance .

Mechanism of Action

The mechanism of action of 6-chloro-2,3-dihydroquinolin-4(1H)-one varies depending on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. For example, it could inhibit the activity of certain kinases involved in cancer cell proliferation. The exact molecular targets and pathways can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Reactivity

6-Substituted vs. 8-Substituted Halogen Derivatives :

highlights that 6-halogen derivatives (e.g., 6-chloro) undergo further functionalization (e.g., Mannich reactions), while 8-halogen analogs (e.g., 8-chloro) remain inert under identical conditions. This positional selectivity is critical for synthetic modifications.- Chlorine vs.

Substituent Type and Physicochemical Properties

Key physical properties of selected analogs are summarized below:

Key Observations :

- Electron-withdrawing groups (e.g., sulfonyl at N1) increase melting points due to enhanced intermolecular interactions .

- Bulky substituents (e.g., phenyl at C2 in 5k) further elevate thermal stability .

Anticancer Potential:

- 3-Methylidene-sulfonyl derivatives (e.g., 5a, 5g, 5k) exhibit potent cytotoxicity against HL-60 (leukemia) and MCF-7 (breast cancer) cells. Compound 5a shows 5-fold selectivity for HL-60 over normal HUVEC cells, attributed to its sulfonyl and ethyl substituents .

- Chloro-fluoro analogs (e.g., 7-chloro-6-fluoro derivatives) are explored for targeted therapies, though their mechanisms remain under study .

Antifungal Activity:

- Semicarbazone derivatives of 2,3-dihydroquinolin-4(1H)-one demonstrate broad-spectrum antifungal activity against C. albicans and A. fumigatus, with potency linked to the semicarbazone pharmacophore .

Structural Modifications and Activity Retention

- Nitrogen-to-Carbon Replacement: Compound 56 (a carbon isostere of dihydroquinolinone) retains activity comparable to its nitrogen-containing counterpart (46), despite altered hybridization states . This suggests flexibility in scaffold design for optimizing pharmacokinetics.

Biological Activity

Introduction

6-Chloro-2,3-dihydroquinolin-4(1H)-one, also known as YB-130, is a heterocyclic compound with a unique bicyclic structure that incorporates a quinoline core. This compound has garnered attention for its potential biological activities, although comprehensive studies are still emerging. This article aims to synthesize available research findings regarding the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is with a CAS number of 21617-20-9. It features a chloro substituent at the 6-position of the quinoline ring, which is significant in determining its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 183.62 g/mol |

| Melting Point | 110-112 °C |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimalarial Potential

Notably, related compounds within the quinolone family have been investigated for antimalarial properties. A study highlighted that certain 4(1H)-quinolone derivatives with chloro substitutions demonstrated enhanced antimalarial activity by selectively inhibiting the Plasmodium cytochrome bc1 complex while sparing mammalian counterparts . While direct evidence for this compound's antimalarial efficacy is still pending, its structural similarity suggests potential for similar applications.

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. Some studies suggest that compounds with similar structures can inhibit various cancer cell lines by interfering with cellular signaling pathways and inducing apoptosis . The specific anticancer activity of this compound remains to be elucidated but merits further investigation based on these promising findings.

The precise mechanisms through which this compound exerts its biological effects are not fully understood. However, it is believed that the presence of the chloro group may enhance interactions with biological targets such as enzymes and receptors. Similar compounds have been shown to engage in hydrogen bonding and hydrophobic interactions with active sites of proteins involved in disease processes .

Structure–Activity Relationship (SAR)

Recent studies have focused on the structure–activity relationship (SAR) of quinoline derivatives. It has been observed that substituents at specific positions can significantly influence biological activity. For instance, compounds with chloro groups at the 6-position often exhibit enhanced potency against various pathogens .

Clinical Implications

Although direct clinical data on this compound is scarce, its potential as a precursor for synthesizing more complex molecules with therapeutic applications is notable. The exploration of its derivatives could lead to the development of novel drugs targeting infectious diseases and cancer.

Q & A

Q. What are the recommended synthetic routes for 6-chloro-2,3-dihydroquinolin-4(1H)-one, and how can reaction conditions be optimized?

The synthesis of structurally related dihydroquinolinone derivatives typically involves cyclization and functionalization steps. For example, similar compounds (e.g., 6-nitro-3,4-dihydroquinolin-2(1H)-one) are synthesized by dissolving precursors in anhydrous DMF with NaH as a base, followed by alkylation using halides (e.g., 1-chloro-3-iodopropane) under controlled temperatures (0–25°C) . Optimization should focus on:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Base strength : NaH or KCO may affect reaction rates and yields.

- Temperature control : Gradual warming prevents side reactions (e.g., over-alkylation).

Post-reaction purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) ensures product integrity .

Q. What analytical techniques are critical for characterizing this compound and verifying its purity?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural assignments, with characteristic shifts for aromatic protons (δ 6.5–8.5 ppm) and carbonyl groups (δ 160–180 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H] for CHClNO: 182.03).

- HPLC/Purity Analysis : Reverse-phase HPLC with UV detection ensures >95% purity, critical for downstream biological assays .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Based on structurally analogous compounds (e.g., 6-chloro-4,4-dimethyl derivatives), this compound likely poses:

- Acute toxicity (H302) : Use gloves and fume hoods to avoid ingestion/inhalation.

- Skin/eye irritation (H315/H319) : Wear PPE (goggles, lab coat) and rinse exposed areas immediately.

- Respiratory tract irritation (H335) : Ensure adequate ventilation. First-aid measures include consulting a physician and providing SDS documentation .

Advanced Research Questions

Q. How can computational methods accelerate the design of novel derivatives of this compound?

Integrated computational-experimental frameworks like ICReDD employ:

- Quantum chemical calculations : To predict reaction pathways (e.g., transition-state energies) and optimize substituent positions.

- Machine learning (ML) : Trained on reaction databases, ML models prioritize synthetic routes with high predicted yields .

For example, density functional theory (DFT) can model electronic effects of chloro substituents on ring reactivity, guiding regioselective modifications .

Q. What experimental design strategies are effective for optimizing reaction yields in dihydroquinolinone synthesis?

- Factorial Design : Screen variables (e.g., temperature, catalyst loading) systematically. A 2 factorial design identifies significant factors and interactions, reducing trial runs by 50–70% .

- Response Surface Methodology (RSM) : Models nonlinear relationships (e.g., solvent polarity vs. yield) to pinpoint optimal conditions .

Case study: A 3-factor central composite design for a related quinolinone improved yield from 45% to 82% by optimizing stoichiometry and reaction time .

Q. How can researchers resolve contradictions in spectroscopic data for dihydroquinolinone derivatives?

Q. What methodologies are recommended for studying the reaction mechanisms of dihydroquinolinone derivatives?

- Kinetic isotope effects (KIE) : Compare rates of C/C or H/H substitutions to identify rate-determining steps.

- In situ spectroscopy : Real-time IR or Raman monitoring detects intermediates (e.g., enolates or radical species) .

- Computational mechanistic studies : Transition-state modeling (e.g., using Gaussian or ORCA) reveals energetics of key steps like ring closure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.